molecular formula C12H13NO6 B11686661 Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11686661
M. Wt: 267.23 g/mol
InChI Key: USFYFMDWBNBPHR-UHFFFAOYSA-N
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Description

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate is a substituted benzene-dicarboxylate derivative characterized by two methyl ester groups at the 1,4-positions and a methoxycarbonylamino (-NHCOOMe) substituent at the 2-position. This compound belongs to a broader class of functionalized dicarboxylates widely used in coordination chemistry, particularly in metal-organic frameworks (MOFs), and as intermediates in pharmaceutical synthesis. Its structure enables diverse applications, including catalysis, gas storage, and drug design, due to the tunability of its electronic and steric properties .

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C12H13NO6/c1-17-10(14)7-4-5-8(11(15)18-2)9(6-7)13-12(16)19-3/h4-6H,1-3H3,(H,13,16)

InChI Key

USFYFMDWBNBPHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a catalystThe specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with various molecular targets. The methoxycarbonyl and amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate (Target) -NHCOOMe C₁₂H₁₃NO₇ ~283.24 Moderate polarity; potential for weak metal coordination due to amide carbonyl.
Dimethyl 2-[[4-methoxy-1-(2-methylphenyl)-6-oxo-pyridazine-3-carbonyl]amino]-... -NHCO(pyridazine derivative) C₂₄H₂₂N₄O₈ ~494.45 Lower binding affinity (-5.0 kcal/mol in docking studies); bulky substituent .
Dimethyl 2-[(4-methylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate -NHCSN(Me)piperazine C₁₆H₂₁N₃O₄S 351.42 Enhanced solubility; thiourea moiety may improve biological activity .
Dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate -NHSO₂C₆H₅ C₁₆H₁₅NO₆S ~349.36 Electron-withdrawing sulfonamide group; potential for increased acidity .
Dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate -NHSO₂Me C₁₁H₁₃NO₆S 287.29 Compact substituent; higher crystallinity in MOFs .
2-Aminobenzene-1,4-dicarboxylate (BDC-NH₂) -NH₂ C₈H₅NO₄⁻ 179.13 (anion) Basic amino group; enhances MOF thermal stability .

Functional and Application-Based Differences

Coordination Chemistry in MOFs: Target Compound: The methoxycarbonylamino group (-NHCOOMe) is less basic than -NH₂ (BDC-NH₂), reducing its ability to form strong coordinate bonds with metal ions. This may limit its use in MOFs requiring robust linker-metal interactions . BDC-NH₂: The primary amino group (-NH₂) in BDC-NH₂ improves thermal stability in frameworks like MIL-53(Al) due to hydrogen bonding and stronger metal-ligand interactions .

Biological Activity: The target compound’s methoxycarbonylamino group balances polarity and steric bulk, making it a candidate for drug intermediates. However, derivatives with piperazine carbothioyl groups (e.g., C16H21N3O4S) exhibit improved solubility and bioavailability due to the thiourea moiety . Bulky substituents (e.g., pyridazine derivatives) reduce binding affinity in molecular docking studies (-5.0 kcal/mol vs. -7.0 kcal/mol for benzylamine analogs), highlighting the impact of steric hindrance .

Thermal and Chemical Stability: Amino-functionalized analogs (BDC-NH₂) demonstrate superior thermal stability in MOFs compared to the target compound, as evidenced by thermogravimetric analysis (TGA) in MIL-53(Al) frameworks . Sulfonamide derivatives may exhibit higher chemical resistance due to the strong electron-withdrawing nature of the -SO₂ group .

Biological Activity

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate, also known as 1,4-Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate, is an organic compound with significant potential in biological research. This compound is a derivative of benzene-1,4-dicarboxylic acid and features functional groups that enhance its reactivity and interaction with biological systems.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
IUPAC Name Dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate
InChI Key USFYFMDWBNBPHR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxycarbonyl and amino groups enable hydrogen bonding and other interactions with enzymes and receptors, which can influence metabolic pathways and biochemical processes.

Biological Applications

Research indicates that this compound may have several applications in biological studies:

  • Enzyme Interaction Studies : The compound can be used to investigate enzyme kinetics and mechanisms due to its ability to act as a substrate or inhibitor.
  • Metabolic Pathway Analysis : It may serve as a tracer or marker in metabolic studies to understand the fate of similar compounds in biological systems.
  • Drug Development : Its structural properties suggest potential use in developing pharmaceuticals targeting specific biochemical pathways.

Case Studies and Research Findings

Recent studies have explored the effects of this compound on various biological systems:

  • Antioxidant Activity : Research demonstrated that derivatives of this compound exhibit significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties : Some derivatives showed activity against bacterial strains, indicating potential applications in antimicrobial therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Benzene-1,4-dicarboxylic acidLacks amino and methoxycarbonyl groupsLimited bioactivity
Dimethyl benzene-1,2-dicarboxylateDifferent substitution patternModerate bioactivity
Dimethyl 2-(aminomethyl)benzene-1,4-dicarboxylateContains amino groupEnhanced enzyme interaction

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